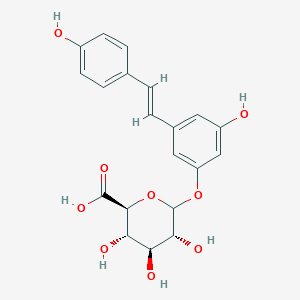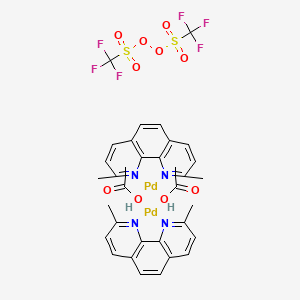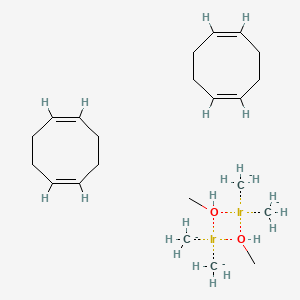
N-alpha-(t-Butoxycarbonyl)-N-alpha-methyl-O-(t-butyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid is a complex organic compound characterized by the presence of tert-butoxy and tert-butoxycarbonyl groups. These groups are known for their steric hindrance and protective properties, making the compound significant in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method is through the use of flow microreactor systems, which allow for a more controlled and sustainable synthesis process . The reaction conditions often involve the use of tert-butyl esters and appropriate catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butoxy and tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve the desired transformation while maintaining the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is employed in the study of biochemical pathways and enzyme interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. These groups can protect reactive sites during chemical reactions, allowing for selective transformations and the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: These compounds share the tert-butoxy group and are used in similar applications.
tert-Butoxycarbonyl derivatives: Compounds with tert-butoxycarbonyl groups are also used in organic synthesis and biochemical studies.
Uniqueness
(S)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid is unique due to the combination of tert-butoxy and tert-butoxycarbonyl groups in its structure. This combination provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-18(2,3)24-14-10-8-13(9-11-14)12-15(16(21)22)20(7)17(23)25-19(4,5)6/h8-11,15H,12H2,1-7H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLSBINBQFCWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)




![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)


![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)


